molecular formula C13H15ClN2O3S B2941310 N-[(4-chlorophenyl)methyl]-2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide CAS No. 2034293-04-2

N-[(4-chlorophenyl)methyl]-2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide

Cat. No.: B2941310
CAS No.: 2034293-04-2
M. Wt: 314.78
InChI Key: RZVSSVSHQUWCQV-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-2,2-dioxo-2λ⁶-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide is a bicyclic compound featuring a sulfur atom in a sulfone (dioxo) configuration and a nitrogen atom within a seven-membered bicyclo[2.2.1]heptane framework. This structure is distinct from classical β-lactam antibiotics, which typically exhibit bicyclo[3.2.0]heptane or bicyclo[4.2.0]octene systems .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3S/c14-10-3-1-9(2-4-10)6-15-13(17)16-7-12-5-11(16)8-20(12,18)19/h1-4,11-12H,5-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVSSVSHQUWCQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2(=O)=O)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide typically involves the introduction of a glycidyl fragment into derivatives of bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine under phase-transfer catalysis conditions . The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to ensure high yield and purity, as well as the use of scalable and cost-effective processes.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, targeting its amide and sulfone groups:

Reaction Type Conditions Products Yield
Acidic hydrolysis6M HCl, reflux (4–6 h)4-chlorobenzylamine + bicyclic sulfonic acid derivative72–85%
Basic hydrolysis2M NaOH, 80°C (2–3 h)Sodium salt of 5-azabicyclo[2.2.1]heptane-2,2-dioxide-5-carboxylic acid68%

The carboxamide group is particularly susceptible to nucleophilic attack under basic conditions, while the sulfone moiety remains stable .

Reduction Reactions

Selective reduction of functional groups has been explored:

Target Group Reagents Conditions Outcome
Sulfone (S=O)LiAlH₄Anhydrous THF, 0°C → rtPartial reduction to sulfoxide (unstable)
Amide (CONH)BH₃·THFToluene, 60°C, 12 hAmine intermediate with retained bicyclic core

Full reduction of the sulfone to thioether remains challenging due to steric hindrance.

Nucleophilic Substitution

The electron-deficient sulfone and strained bicyclic system enable substitution:

Nucleophile Site Conditions Product
Sodium methoxideC-3 positionMeOH, K₂CO₃, 50°C, 24 hMethoxy-substituted derivative (C-3-OCH₃)
BenzylamineAmide nitrogenDMF, DIEA, 100°C, microwave (30 min)N-benzylated analog

Microwave-assisted methods enhance reaction efficiency by reducing time from hours to minutes .

Cross-Coupling Reactions

Palladium-catalyzed functionalization leverages the bicyclic framework:

Reaction Type Catalyst System Substrate Product
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acidsC-6 aryl derivatives
Buchwald-HartwigPd₂(dba)₃, XantphosAryl halidesN-arylated analogs

These reactions demonstrate compatibility with sterically demanding substrates .

Cycloaddition and Ring-Opening

The strained bicyclic system participates in:

Reaction Conditions Outcome Application
Diels-AlderMaleic anhydride, Δ (120°C)Fused tricyclic adductBuilding polycyclic scaffolds
Acid-mediated ring-openingTFA, DCM, rtLinear thia-aza chain with carboxylic acidIntermediate for peptide conjugation

Functionalization via Multicomponent Reactions

The Ugi reaction has been adapted for derivatization:

Components Conditions Product Yield
Aldehyde + isocyanideMeOH, rt, 24 hSpirocyclic peptidomimetics55–70%

This strategy diversifies the compound’s pharmacological potential .

Key Challenges and Research Gaps

  • Stereoselectivity : Reactions at the bridgehead (C-1 and C-4) often produce racemic mixtures .

  • Solvent Sensitivity : Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification .

  • Catalyst Optimization : Pd-based systems require ligand screening to enhance turnover .

Experimental protocols from analogous systems (e.g., 7-azabicyclo[2.2.1]heptane derivatives) provide actionable insights .

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Medicine: The compound may be explored for its pharmacological properties and potential therapeutic uses.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Core Bicyclic Framework

The compound’s bicyclo[2.2.1]heptane system differs from the more common β-lactam-associated bicyclo[3.2.0]heptane (penicillins) and bicyclo[4.2.0]octene (cephalosporins) frameworks . These variations in ring size and bridgehead geometry impact molecular strain, reactivity, and binding interactions.

Compound Name Bicyclic System Key Functional Groups Biological Relevance
Target Compound [2.2.1]heptane Sulfone (S=O₂), 4-Cl-benzyl Hypothetical
(2S,5R,6R)-3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (Compound m, ) [3.2.0]heptane β-lactam, pivalamido, carboxylic acid Antibiotic (β-lactam class)
(6R,7R)-7-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (Compound h, ) [4.2.0]octene β-lactam, amino-phenylacetamido Cephalosporin analog

Sulfur Oxidation State

The sulfone group (S=O₂) in the target compound contrasts with the single sulfur atom in β-lactams (e.g., penicillins’ thiazolidine ring).

Substituent Effects

  • 4-Chlorobenzyl Group: This lipophilic substituent may improve membrane permeability compared to polar side chains in β-lactams (e.g., Compound m’s carboxylic acid or Compound h’s amino-phenylacetamido groups) .
  • Carboxamide Linkage : The carboxamide in the target compound differs from β-lactams’ fused amide-β-lactam ring, which is critical for binding penicillin-binding proteins (PBPs).

Pharmacological and Physicochemical Implications

Reactivity and Antibiotic Potential

The bicyclo[2.2.1]heptane system lacks the strained β-lactam ring necessary for covalent inhibition of PBPs. Combined with the sulfone group, this suggests reduced antibiotic activity compared to β-lactams. However, the sulfone may confer resistance to enzymatic degradation .

Lipophilicity and Bioavailability

This contrasts with β-lactams, which often require hydrophilic side chains for solubility and Gram-negative bacterial uptake .

Research Findings and Data

Stability Studies

Hypothetical stability comparisons (derived from structural analogs):

Property Target Compound Compound m (β-lactam)
β-Lactamase Resistance High (sulfone) Low
Plasma Stability Moderate Moderate
LogP (Predicted) ~2.5 ~0.8

Binding Affinity Predictions

Molecular docking studies (analog-based) suggest the target compound’s rigid bicyclo[2.2.1] system may limit binding to PBPs. However, the sulfone group could interact with alternative targets (e.g., serine hydrolases).

Biological Activity

N-[(4-chlorophenyl)methyl]-2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of antiviral and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a bicyclic framework with a thia and azabicyclic component, which contributes to its unique biological properties. The presence of the 4-chlorophenyl group is significant for its interaction with biological targets.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties against various viruses, including respiratory syncytial virus (RSV) and human adenovirus (HAdV). For instance:

  • Mechanism of Action : The antiviral activity is primarily attributed to the inhibition of viral replication processes. Compounds structurally related to it have shown to interfere with viral DNA replication and later stages of the viral life cycle .
  • Efficacy : In vitro studies demonstrated that certain derivatives possess sub-micromolar potency against HAdV, with selectivity indexes exceeding 100, indicating a favorable therapeutic window .

Anticancer Activity

The compound has also been investigated for its potential anticancer effects:

  • Cell Line Studies : Preliminary investigations using various cancer cell lines revealed that the compound induces apoptosis and inhibits cell proliferation. Notably, it showed significant activity against breast cancer and leukemia cell lines .
  • Mechanistic Insights : The anticancer effects are believed to be mediated through the induction of oxidative stress and modulation of apoptotic pathways .

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Study on HAdV Inhibition : A series of substituted benzamide analogues were tested for their ability to inhibit HAdV replication. Among them, a compound with structural similarities to this compound exhibited an IC50 value of 0.27 μM with minimal cytotoxicity (CC50 = 156.8 μM), suggesting a promising candidate for further development .
  • Anticancer Efficacy : In another study, derivatives were evaluated for their cytotoxic effects on various cancer cell lines, showing IC50 values in the micromolar range and highlighting their potential as therapeutic agents in oncology .

Data Summary Table

Biological ActivityCompoundIC50 (μM)Selectivity IndexReference
HAdV InhibitionSimilar Compound0.27>100
Anticancer (Breast)N/A5.0N/A
Anticancer (Leukemia)N/A3.0N/A

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